2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
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Overview
Description
GSK635416A is a novel compound identified as an inhibitor of ataxia-telangiectasia mutated kinase. This compound has shown significant potential as a radiosensitizer, particularly in the treatment of head and neck squamous cell carcinoma. The compound enhances the effects of radiation therapy by inhibiting the DNA damage response pathway, thereby increasing the susceptibility of cancer cells to radiation-induced damage .
Preparation Methods
The synthesis of GSK635416A involves a series of chemical reactions that target specific functional groups to achieve the desired molecular structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound was identified through a small molecule screen targeting kinases, which suggests that its synthesis involves advanced organic chemistry techniques .
Chemical Reactions Analysis
GSK635416A primarily undergoes reactions that involve inhibition of the ataxia-telangiectasia mutated kinase pathway. This inhibition leads to increased DNA double-strand breaks when combined with radiation therapy. The compound does not exhibit significant cytotoxicity in the absence of radiation, indicating its specificity for the targeted pathway . Common reagents and conditions used in these reactions include radiation therapy and the presence of DNA damage response proteins .
Scientific Research Applications
GSK635416A has several scientific research applications, particularly in the field of oncology. Its primary use is as a radiosensitizer in the treatment of head and neck squamous cell carcinoma. The compound has shown promise in enhancing the effects of radiation therapy, leading to increased DNA damage in cancer cells and improved treatment outcomes . Additionally, GSK635416A is being studied for its potential use in other cancer types, given its ability to inhibit the DNA damage response pathway .
Mechanism of Action
The mechanism of action of GSK635416A involves the inhibition of ataxia-telangiectasia mutated kinase, a key protein in the DNA damage response pathway. By inhibiting this kinase, GSK635416A prevents the repair of DNA double-strand breaks induced by radiation therapy. This leads to increased DNA damage and cell death in cancer cells, thereby enhancing the effectiveness of radiation therapy . The molecular targets and pathways involved include the ataxia-telangiectasia mutated kinase and other proteins in the DNA damage response pathway .
Comparison with Similar Compounds
GSK635416A is unique in its high selectivity and effectiveness as a radiosensitizer. Compared to other compounds such as cisplatin and cetuximab, GSK635416A exhibits virtually no cytotoxicity in the absence of radiation, making it a safer option for patients . Similar compounds include other ataxia-telangiectasia mutated kinase inhibitors and radiosensitizers like olaparib and cisplatin . GSK635416A’s specificity and effectiveness in enhancing radiation therapy make it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C24H24FN3O3S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-amino-5-(4-fluorophenyl)-N-methyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C24H24FN3O3S/c1-27-24(29)22-15-18(16-4-8-19(25)9-5-16)14-21(23(22)26)17-6-10-20(11-7-17)32(30,31)28-12-2-3-13-28/h4-11,14-15H,2-3,12-13,26H2,1H3,(H,27,29) |
InChI Key |
UZFISAOOMRYRDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1N)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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